molecular formula C13H11BCl2O3 B568093 (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-73-3

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Cat. No. B568093
M. Wt: 296.938
InChI Key: OHFVLEYVTWBNMI-UHFFFAOYSA-N
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Description

The compound (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a type of boronic acid. It has a CAS Number of 1256355-69-7 and a molecular weight of 296.94 . The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)oxy]phenylboronic acid .


Synthesis Analysis

The synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which includes (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid, has been reported . The synthesis merges the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Scientific Research Applications

Summary of the Application

Suzuki-Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Results or Outcomes

In the context of Suzuki-Miyaura coupling, boronic acids have been shown to compete effectively with trifluoroborate salts for limiting arylbromide . Even when the proportion of boronic acid was very small in comparison to the trifluoroborate, the product contained the labelled ring during the initial stages of reaction .

Rhodium-Catalyzed Intramolecular Amination

Summary of the Application

Rhodium-catalyzed intramolecular amination is a reaction that forms a carbon-nitrogen bond within a molecule . This reaction is used to create complex nitrogen-containing compounds, which are important in pharmaceuticals and other chemical industries .

Methods of Application or Experimental Procedures

The reaction involves the use of a rhodium catalyst to facilitate the formation of a carbon-nitrogen bond within a molecule . The exact procedure can vary depending on the specific reactants and conditions used.

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-nitrogen bond within the molecule . This can lead to the creation of complex nitrogen-containing compounds .

Palladium-Catalyzed Direct Arylation

Summary of the Application

Palladium-catalyzed direct arylation is a reaction that forms a carbon-carbon bond between an aryl halide and a carbon nucleophile . This reaction is used to create complex carbon-containing compounds, which are important in pharmaceuticals and other chemical industries .

Methods of Application or Experimental Procedures

The reaction involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between an aryl halide and a carbon nucleophile . The exact procedure can vary depending on the specific reactants and conditions used.

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-carbon bond within the molecule . This can lead to the creation of complex carbon-containing compounds .

Rhodium-Catalyzed Intramolecular Amination

Summary of the Application

Rhodium-catalyzed intramolecular amination is a reaction that forms a carbon-nitrogen bond within a molecule . This reaction is used to create complex nitrogen-containing compounds, which are important in pharmaceuticals and other chemical industries .

Methods of Application or Experimental Procedures

The reaction involves the use of a rhodium catalyst to facilitate the formation of a carbon-nitrogen bond within a molecule . The exact procedure can vary depending on the specific reactants and conditions used.

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-nitrogen bond within the molecule . This can lead to the creation of complex nitrogen-containing compounds .

Palladium-Catalyzed Direct Arylation

Summary of the Application

Palladium-catalyzed direct arylation is a reaction that forms a carbon-carbon bond between an aryl halide and a carbon nucleophile . This reaction is used to create complex carbon-containing compounds, which are important in pharmaceuticals and other chemical industries .

Methods of Application or Experimental Procedures

The reaction involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between an aryl halide and a carbon nucleophile . The exact procedure can vary depending on the specific reactants and conditions used.

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-carbon bond within the molecule . This can lead to the creation of complex carbon-containing compounds .

Safety And Hazards

The safety data sheet for Phenylboronic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVLEYVTWBNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655559
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

CAS RN

1256355-73-3
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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